molecular formula C21H20N2O3 B243849 N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide

N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide

Katalognummer B243849
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: MDHCOXYZUDBCBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide, commonly known as ESI-09, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. ESI-09 was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been studied extensively for its ability to modulate various cellular pathways.

Wirkmechanismus

ESI-09 works by binding to the extracellular domain of ENaC and blocking the channel from opening, thereby reducing sodium transport across the cell membrane. This leads to a decrease in salt and water reabsorption in the kidneys, which can help to lower blood pressure in hypertensive patients. ESI-09 also inhibits the activity of the Wnt signaling pathway by preventing the interaction between two key proteins, Frizzled and Disheveled.
Biochemical and Physiological Effects:
Studies have shown that ESI-09 can effectively lower blood pressure in animal models of hypertension, and can also improve lung function in models of cystic fibrosis and pulmonary edema. ESI-09 has also been found to have anti-tumor effects in certain cancer cell lines, suggesting that it may have potential as a cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ESI-09 is its high potency and specificity for ENaC and the Wnt signaling pathway. This makes it a valuable tool for studying the role of these proteins in various cellular processes and disease states. However, one limitation of ESI-09 is that it is relatively unstable and can degrade over time, which can make it difficult to use in long-term experiments.

Zukünftige Richtungen

There are several potential future directions for research on ESI-09. One area of interest is the development of more stable analogs of ESI-09 that can be used in long-term experiments. Another potential direction is the investigation of ESI-09 as a therapy for other diseases that involve ENaC dysfunction, such as Liddle syndrome and pseudohypoaldosteronism. Additionally, further research is needed to fully understand the mechanisms of action of ESI-09 and its potential interactions with other cellular pathways.

Synthesemethoden

The synthesis of ESI-09 involves a multi-step process that starts with the condensation of 4-ethylbenzoic acid with 2-aminomethylphenol to form the intermediate 4-[(4-ethylbenzoyl)amino]-2-methylphenol. This intermediate is then reacted with furfurylamine in the presence of a dehydrating agent to yield the final product, ESI-09.

Wissenschaftliche Forschungsanwendungen

ESI-09 has been shown to be a potent inhibitor of the epithelial sodium channel (ENaC), a protein that plays a critical role in regulating salt and water balance in the body. ENaC dysfunction has been linked to a number of diseases, including hypertension, cystic fibrosis, and pulmonary edema. ESI-09 has also been found to inhibit the activity of the Wnt signaling pathway, which is involved in a variety of cellular processes, including embryonic development, tissue regeneration, and cancer.

Eigenschaften

Molekularformel

C21H20N2O3

Molekulargewicht

348.4 g/mol

IUPAC-Name

N-[4-[(4-ethylbenzoyl)amino]-2-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-3-15-6-8-16(9-7-15)20(24)22-17-10-11-18(14(2)13-17)23-21(25)19-5-4-12-26-19/h4-13H,3H2,1-2H3,(H,22,24)(H,23,25)

InChI-Schlüssel

MDHCOXYZUDBCBQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Kanonische SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.